sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Overview
Description
Glycodeoxycholic acid sodium salt is a bile salt formed in the liver by the conjugation of deoxycholate with glycine, usually in the form of its sodium salt. It acts as a detergent to solubilize fats for absorption and is itself absorbed. This compound is used as a cholagogue and choleretic .
Mechanism of Action
Target of Action
Sodium glycodeoxycholate primarily targets hepatocytes . Hepatocytes are the main cell type in the liver and play a crucial role in protein synthesis, metabolism, and detoxification .
Mode of Action
Sodium glycodeoxycholate interacts with hepatocytes and induces apoptosis , a process of programmed cell death . This process is associated with DNA cleavage by endonucleases . Endonucleases are enzymes that cleave the phosphodiester bond within a polynucleotide chain, facilitating the breakdown of DNA.
Biochemical Pathways
Sodium glycodeoxycholate is a secondary bile acid produced by the action of enzymes existing in the microbial flora of the colonic environment . Bile acids are crucial for the digestion and absorption of dietary fats in the small intestine. They form micelles, which are tiny clusters of bile salts that transport lipids across the cell membrane .
Pharmacokinetics
The pharmacokinetics of sodium glycodeoxycholate involve its absorption and distribution in the body. It has been studied as an absorption enhancer to increase drug transport across various biological barriers such as the blood-brain barrier, skin, mucosa, cornea, buccal, nasal, pulmonary, and intestinal membranes . It enhances absorption by increasing the solubility of hydrophobic drugs or by increasing the fluidity of the apical and basolateral membranes .
Result of Action
The primary result of sodium glycodeoxycholate’s action is the induction of apoptosis in hepatocytes . This can lead to the breakdown of DNA, contributing to the programmed cell death process .
Action Environment
The action of sodium glycodeoxycholate can be influenced by various environmental factors. For instance, its efficacy as an absorption enhancer can be affected by the physiological conditions of the biological barriers it interacts with . Furthermore, its stability and efficacy can be influenced by factors such as pH and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Sodium glycodeoxycholate is known for its amphipathic nature, which allows it to interact with both hydrophobic and hydrophilic molecules. This property makes it an effective emulsifying agent in biochemical reactions. Sodium glycodeoxycholate interacts with various enzymes, proteins, and other biomolecules, including lipases and phospholipases, to enhance the breakdown and absorption of lipids. It also interacts with membrane proteins, altering their structure and function to facilitate the transport of lipids across cell membranes .
Cellular Effects
Sodium glycodeoxycholate has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium glycodeoxycholate can induce apoptosis in hepatocytes by activating specific signaling pathways and promoting DNA cleavage . It also affects the fluidity of cell membranes, which can impact the function of membrane-bound proteins and receptors .
Molecular Mechanism
At the molecular level, sodium glycodeoxycholate exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, triggering intracellular signaling cascades that lead to changes in gene expression and enzyme activity. Sodium glycodeoxycholate can also inhibit or activate enzymes involved in lipid metabolism, such as lipases and phospholipases, by altering their conformation and catalytic activity . Additionally, it can modulate the expression of genes involved in lipid transport and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium glycodeoxycholate can change over time due to its stability and degradation. Studies have shown that sodium glycodeoxycholate is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to sodium glycodeoxycholate can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of sodium glycodeoxycholate vary with different dosages in animal models. At low doses, it can enhance lipid absorption and metabolism without causing significant adverse effects. At high doses, sodium glycodeoxycholate can induce toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher doses .
Metabolic Pathways
Sodium glycodeoxycholate is involved in several metabolic pathways, including the enterohepatic circulation of bile acids. It interacts with enzymes such as bile salt hydrolases and conjugating enzymes, which modify its structure and function. Sodium glycodeoxycholate also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, sodium glycodeoxycholate is transported and distributed by specific transporters and binding proteins. It interacts with bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT) and organic anion transporting polypeptides (OATPs), to facilitate its uptake and distribution . Sodium glycodeoxycholate can also bind to intracellular proteins, affecting its localization and accumulation within cells .
Subcellular Localization
Sodium glycodeoxycholate is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lysosomes. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, sodium glycodeoxycholate can be targeted to the mitochondria, where it affects mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycodeoxycholic acid sodium salt can be synthesized by conjugating deoxycholic acid with glycine. The reaction typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with glycine under controlled conditions to form the amide bond. The sodium salt form is then obtained by neutralizing the resulting glycodeoxycholic acid with sodium hydroxide .
Industrial Production Methods: Industrial production of glycodeoxycholic acid sodium salt involves similar synthetic routes but on a larger scale. The process includes the purification of deoxycholic acid, its conjugation with glycine, and subsequent neutralization with sodium hydroxide. The product is then crystallized and purified to achieve the desired purity levels .
Types of Reactions:
Oxidation: Glycodeoxycholic acid sodium salt can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, especially at the carboxyl and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as thionyl chloride and acyl chlorides are often employed.
Major Products Formed:
Oxidation: Oxidized derivatives of glycodeoxycholic acid.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Glycodeoxycholic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of bile acid metabolism and transport.
Medicine: Investigated for its role in cholesterol metabolism and potential therapeutic uses in liver diseases.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes
Comparison with Similar Compounds
- Glycochenodeoxycholic Acid Sodium Salt
- Glycocholic Acid Sodium Salt
- Taurodeoxycholic Acid Sodium Salt
- Taurocholic Acid Sodium Salt
Comparison: Glycodeoxycholic acid sodium salt is unique in its specific conjugation with glycine and its particular role in solubilizing fats for absorption. Compared to glycochenodeoxycholic acid sodium salt, it has different hydroxylation patterns, which affect its biological activity and solubility. Taurodeoxycholic acid sodium salt and taurocholic acid sodium salt, on the other hand, are conjugated with taurine instead of glycine, leading to differences in their detergent properties and physiological roles .
Properties
CAS No. |
16409-34-0 |
---|---|
Molecular Formula |
C26H43NNaO5 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3;/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-;/m1./s1 |
InChI Key |
IIYSTUUVIASHBG-YEUHZSMFSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |
SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na] |
16409-34-0 | |
Pictograms |
Irritant |
Synonyms |
N-[(3α,5β,12α)-3,12-Dihydroxy-24-oxocholan-24-yl]glycine Sodium Salt; _x000B_N-(3α,12α-Dihydroxy-5β-cholan-24-oyl)glycine Sodium Salt; N-(Carboxymethyl)-3α,12α-dihydroxy-5β-cholan-24-amide Sodium Salt; Cholane Glycine Deriv. Sodium Salt; 3α,12α-Dihydroxy |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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